molecular formula C16H18N6O B2453551 N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide CAS No. 926163-22-6

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide

Cat. No.: B2453551
CAS No.: 926163-22-6
M. Wt: 310.361
InChI Key: HBOUNTQIWPGIHD-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.
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Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-3-5-12(6-4-11)15-19-21-22(20-15)9-14(23)18-16(2,10-17)13-7-8-13/h3-6,13H,7-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOUNTQIWPGIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H21N5O2S2
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 863420-67-1

This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Many derivatives of tetrazoles have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Effects : Compounds with similar functionalities have been reported to modulate inflammatory pathways, potentially reducing chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cell proliferation in cancer lines
Anti-inflammatoryReduces cytokine production
AntibacterialExhibits activity against Gram-positive bacteria

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Antitumor Effects :
    • A study demonstrated that a related tetrazole derivative effectively inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting a potential therapeutic role in breast cancer treatment .
  • Anti-inflammatory Properties :
    • In vitro experiments revealed that compounds similar to this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Antimicrobial Activity :
    • Research indicated that certain pyrazole derivatives exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the tetrazole structure could enhance antimicrobial properties .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Azide-Alkyne CycloadditionCu(OAc)₂, t-BuOH/H₂O (3:1), RT, 6–8 h75–85
Amide FormationEDC, HOBt, DMF, 0°C→RT, 12 h65–70
PurificationRecrystallization (ethanol)>95% purity

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:
A combination of NMR , IR , and HRMS is essential:

  • ¹H/¹³C NMR : Assign peaks for the cyclopropane (δ 0.5–1.5 ppm), tetrazole (δ 8.0–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) groups. Use deuterated DMSO or CDCl₃ for solubility .
  • IR Spectroscopy : Confirm C≡N (2200–2260 cm⁻¹), C=O (1670–1700 cm⁻¹), and tetrazole C-N (1300–1350 cm⁻¹) stretches .
  • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can computational modeling predict the compound’s reactivity and electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity (B3LYP/6-31G basis set recommended) .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against protein targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

Q. Table 2: Computational Parameters from Similar Studies

PropertyMethod/Basis SetSoftwareReference
HOMO-LUMODFT/B3LYP/6-31GGaussian 09
DockingLamarckian GAAutoDock Vina

Advanced: What strategies resolve contradictions in crystallographic data during structural refinement?

Answer:

  • SHELX Suite : Use SHELXL for high-resolution refinement. Address twinning via TWIN/BASF commands .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
  • Data Collection : Optimize crystal quality (e.g., slow evaporation) and collect data at low temperature (100 K) to minimize disorder.

Basic: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Systems : Use polar aprotic solvents (DMF, DMSO) for amide coupling; t-BuOH/H₂O (3:1) for cycloadditions .
  • Catalysts : Optimize copper(I) iodide (5–10 mol%) for tetrazole formation .
  • Temperature Control : Perform exothermic steps (e.g., azide reactions) under ice baths.

Advanced: What in silico approaches predict biological activity and toxicity?

Answer:

  • PASS Software : Predict antimicrobial or enzyme inhibitory activity based on structural analogs .
  • ADMET Prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier permeability.
  • QSAR Modeling : Correlate substituent effects (e.g., p-tolyl vs. nitro groups) with activity trends .

Advanced: How to address challenges in enantiomeric resolution for chiral intermediates?

Answer:

  • Chiral Chromatography : Use CHIRALPAK® columns with hexane/isopropanol gradients.
  • Enzymatic Resolution : Lipase-catalyzed acylations to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration post-separation.

Basic: What purification techniques are effective for intermediates?

Answer:

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures for polar intermediates .
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (Rf 0.3–0.5) .
  • HPLC : Reverse-phase C18 columns for final compound purification.

Advanced: How can structure-activity relationships (SAR) guide derivative synthesis?

Answer:

  • Core Modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., nitro) to enhance bioactivity .
  • Functional Group Additions : Introduce sulfonamides or thioethers to improve solubility .
  • Bioisosteres : Substitute tetrazole with 1,2,4-triazole to retain activity while altering pharmacokinetics .

Advanced: What analytical workflows validate compound stability under varying conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 7 days.
  • LC-MS Monitoring : Track decomposition products (e.g., hydrolysis of cyano or amide groups) .
  • Kinetic Analysis : Calculate degradation half-life using Arrhenius plots.

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